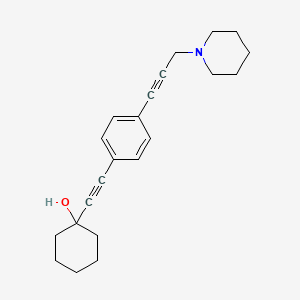
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a piperidine moiety, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexanol derivative with a piperidino-propynyl phenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidino and propynyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives with modified side chains .
Scientific Research Applications
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The piperidino group may interact with receptors or enzymes, while the propynyl group could participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-piperidino-1-cyclohexanol
- 2-Phenyl-1-cyclohexanol
- 1-(Diphenyl-phosphinoyl)-cyclohexanol
- Cis-2-phenyl-1-cyclohexanol
Uniqueness
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5076-30-2 |
|---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[2-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H27NO/c24-22(14-3-1-4-15-22)16-13-21-11-9-20(10-12-21)8-7-19-23-17-5-2-6-18-23/h9-12,24H,1-6,14-15,17-19H2 |
InChI Key |
TVSLPSZUXLPPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


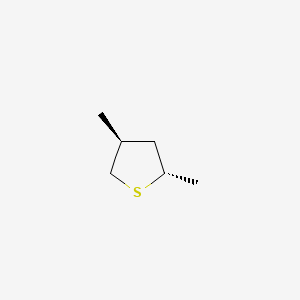
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
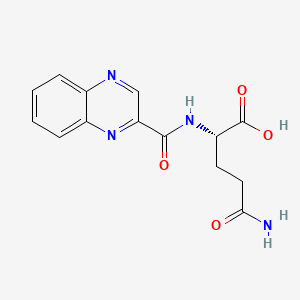
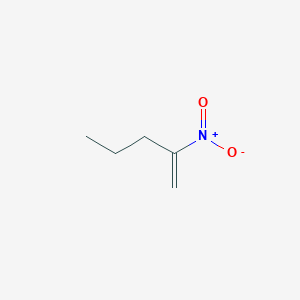

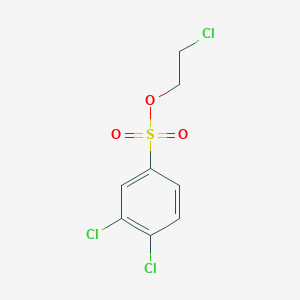
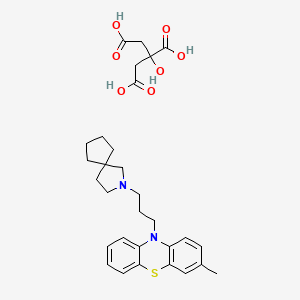
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)

